molecular formula C22H28N4O5 B2914336 1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate CAS No. 338396-59-1

1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate

Cat. No.: B2914336
CAS No.: 338396-59-1
M. Wt: 428.489
InChI Key: DISBVDFIAYLFOG-AEHPWRMBSA-N
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Description

This compound features a conjugated pent-2-enedioate backbone with a cyano group at position 2 and a diethyl ester configuration. The central structure includes a piperazine ring substituted with a 4-methoxyphenyl group and an aminomethylidene moiety, creating a planar, electron-rich system.

Properties

IUPAC Name

diethyl (E,4E)-4-[amino-[4-(4-methoxyphenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O5/c1-4-30-21(27)16(15-23)14-19(22(28)31-5-2)20(24)26-12-10-25(11-13-26)17-6-8-18(29-3)9-7-17/h6-9,14H,4-5,10-13,24H2,1-3H3/b16-14+,20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DISBVDFIAYLFOG-AEHPWRMBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=C(C=C2)OC)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=C(/N)\N1CCN(CC1)C2=CC=C(C=C2)OC)/C(=O)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of 4-(4-methoxyphenyl)piperazine with a suitable aldehyde or ketone to form the intermediate Schiff base. This intermediate is then reacted with diethyl malonate and a cyanide source under basic conditions to yield the final product.

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as Yb(OTf)3, can also enhance the efficiency of the key steps in the synthetic route .

Chemical Reactions Analysis

Types of Reactions

1,5-diethyl (2E,4E)-4-{amino[4-(4-methoxyphenyl)piperazin-1-yl]methylidene}-2-cyanopent-2-enedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through interactions with adrenergic receptors, particularly the alpha1-adrenergic receptors. These receptors are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels and other tissues. The compound’s binding to these receptors can modulate various physiological responses, making it a potential candidate for treating conditions like hypertension and cardiac arrhythmias .

Comparison with Similar Compounds

4-(4-(4-Methoxyphenyl)Piperazin-1-Yl)Aniline

  • Key Features: Shares the 4-methoxyphenylpiperazine motif but lacks the conjugated enedioate system.
  • Physicochemical Properties : Higher solubility in polar solvents compared to the target compound due to the absence of hydrophobic esters .
  • Biological Relevance: Similar piperazine derivatives are known for serotonin receptor modulation, suggesting the target compound may share this activity .

Compounds from EP 3,858,835 A1 (Cyclopropylmethyl-Piperazine Derivatives)

  • Structural Differences : Replaces the 4-methoxyphenyl group with a cyclopropylmethyl substituent, reducing aromaticity but increasing steric bulk.
  • Synthetic Routes : Both compounds employ nucleophilic substitution for piperazine functionalization. The patent highlights microwave-assisted synthesis, which may apply to the target compound for yield optimization .
  • Analytical Data : Mass spectrometry (MS) and NMR profiles differ significantly; the target compound’s conjugated system shows distinct UV-Vis absorption (λmax ~300 nm inferred) compared to the aliphatic cyclopropylmethyl analog (λmax <250 nm) .

Pyrazol-3-One Derivatives with Conjugated Systems

(4E)-2-Acetyl-4-Benzylidene-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One

  • Functional Groups: Contains a benzylideneamino group and acetyl substituent. Unlike the target compound, it lacks a piperazine ring but shares a conjugated dienone system.
  • Physicochemical Data :
    • Melting Point: 170°C (higher than inferred for the target compound due to crystalline packing from nitro groups).
    • Lipinski Compliance: Both comply, but the target compound’s esters may affect oral bioavailability .
  • Spectroscopy : IR spectra show similar C=O (1702 cm⁻¹) and C=N (1519 cm⁻¹) stretches, confirming shared electronic features .

Amino-Substituted Piperazine Analogs

Piperazine-1,4-Diamine Hydrochloride

  • Similarity Score : 0.85 (per ).
  • Key Differences: Lacks the methoxyphenyl and cyano groups, reducing steric and electronic complexity.
  • Applications: Used as a building block in kinase inhibitors, suggesting the target compound’s amino-methylidene group could be leveraged for similar targeting .

Comparative Data Table

Compound Name Molecular Weight Key Functional Groups Melting Point (°C) Lipinski Compliance Notable Bioactivity
Target Compound ~450 (inferred) Diethyl ester, cyano, piperazine N/A Yes Potential CNS modulation
4-(4-(4-Methoxyphenyl)Piperazin-1-Yl)Aniline 283.35 Aniline, methoxyphenylpiperazine N/A Yes Serotonin receptor binding
(4E)-2-Acetyl-4-Benzylidene-5-Methyl-2,4-Dihydro-3H-Pyrazol-3-One 273.24 Acetyl, benzylideneamino, nitro 170 Yes Antimicrobial activity
EP 3,858,835 A1 Compound 36 492.6 Cyclopropylmethyl, spiro pyrimidine N/A Borderline Kinase inhibition

Research Findings and Implications

  • Metabolic Stability : Diethyl esters may slow hydrolysis relative to methyl esters, extending half-life .
  • Synthetic Challenges: Steric hindrance from the aminomethylidene group necessitates optimized coupling conditions, as seen in ’s microwave-assisted methods .

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